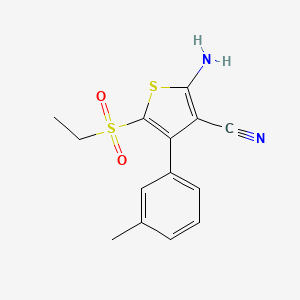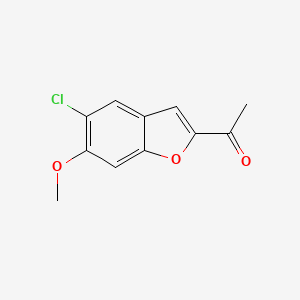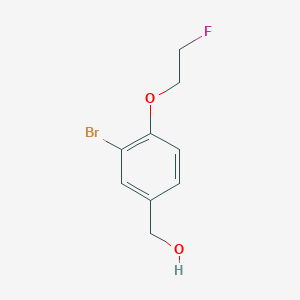
4,4,5,5,5-Pentafluoropentyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl methacrylate typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for yield and purity .
化学反応の分析
Types of Reactions
4,4,5,5,5-Pentafluoropentyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Derivatives: Compounds with modified fluorine atoms, leading to different chemical properties.
科学的研究の応用
4,4,5,5,5-Pentafluoropentyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in creating biocompatible materials.
Industry: Utilized in the production of specialty coatings and adhesives.
作用機序
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The presence of fluorine atoms imparts unique properties such as high electronegativity and thermal stability. These properties make it suitable for various applications, including the formation of stable polymers and biocompatible materials .
類似化合物との比較
Similar Compounds
4,4,5,5,5-Pentafluoropentyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a methacrylate group.
4,4,5,5,5-Pentafluoro-1-pentanol: The alcohol precursor used in the synthesis of 4,4,5,5,5-Pentafluoropentyl methacrylate.
Uniqueness
This compound is unique due to its methacrylate group, which allows it to undergo polymerization reactions, making it valuable in the synthesis of fluorinated polymers with specific properties .
特性
分子式 |
C9H11F5O2 |
|---|---|
分子量 |
246.17 g/mol |
IUPAC名 |
4,4,5,5,5-pentafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H11F5O2/c1-6(2)7(15)16-5-3-4-8(10,11)9(12,13)14/h1,3-5H2,2H3 |
InChIキー |
SXMBTMDQTKUTKF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCCC(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



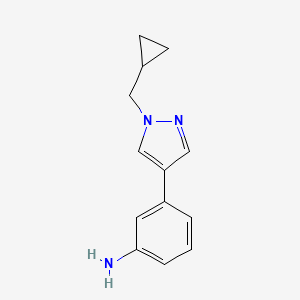
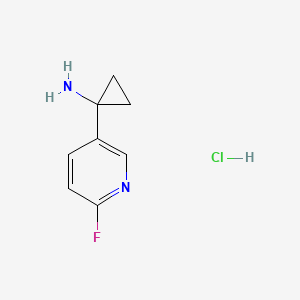
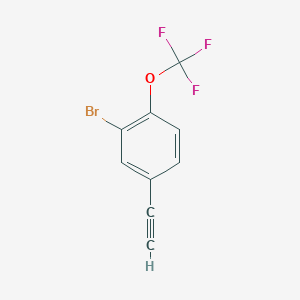


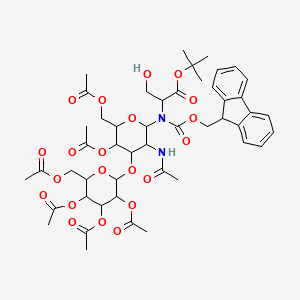
![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
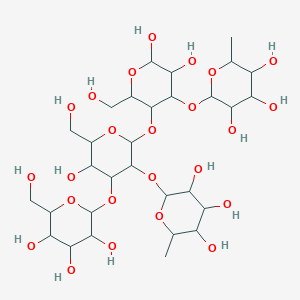
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)
